Scientific Field: Analytical Chemistry
Application Summary: 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate (BNP) is used in capillary electrophoresis for chiral separation.
Methods of Application: The process involves using monosaccharides as chiral selectors in capillary electrophoresis of binaphthyl compounds.
Scientific Field: Polymer Science
Methods of Application: The process involves using 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate as a catalyst in the bulk ring-opening polymerization (ROP) of ε-CL.
Scientific Field: Organic Chemistry
Application Summary: 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is used as a chiral ligand in hydrocarboxylation reactions.
Methods of Application: The process involves using 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate as a chiral ligand in hydrocarboxylation reactions.
Application Summary: 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is used as an additive along with a copper catalyst to achieve the highest catalytic activity in Sonogashira-type reactions.
Methods of Application: The process involves using 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate as an additive in Sonogashira-type reactions.
Application Summary: 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is used as a chiral Bronsted acid catalyst in the enantioselective Mannich reaction.
Methods of Application: The process involves using 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate as a chiral Bronsted acid catalyst in the enantioselective Mannich reaction.
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate is a chiral phosphoric acid derivative characterized by its unique structure, which consists of two naphthalene rings connected by a biphenyl linkage and a phosphate group. Its molecular formula is , and it has a molecular weight of approximately 348.29 g/mol. This compound is notable for its application in asymmetric synthesis and catalysis due to its chiral nature, which allows it to influence the stereochemistry of reactions.
The mechanism of action of BINOL-P relies on its ability to form a chiral environment around the transition metal catalyst. The rigid structure and the presence of the phosphate group create a well-defined pocket around the metal center, which can differentiate between different enantiomers of a substrate molecule during a reaction []. This preferential binding of one enantiomer over the other leads to the formation of the desired enantiomeric product with high selectivity.
The synthesis of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate typically involves:
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate finds extensive applications in:
Interaction studies have focused on how 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate interacts with various substrates in catalytic processes. It has been shown to form stable complexes with transition metals, enhancing their catalytic properties in asymmetric reactions. These interactions are critical for understanding the mechanisms behind its effectiveness as a chiral ligand.
Several compounds share structural or functional similarities with 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate. Notable comparisons include:
Compound Name | Structure/Functionality | Unique Features |
---|---|---|
1,1'-Binaphthyl-2,2'-diyl phosphate | Chiral phosphoric acid derivative | Stronger catalytic activity due to hydrogen bonding |
(S)-(+)-1,1'-Binaphthyl-2,2'-diyl phosphate | Enantiomer of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate | Higher selectivity in certain reactions |
(R)-(−)-1,1'-Binaphthyl-2,2'-diyl phosphate | Another enantiomer | Different reactivity patterns compared to (S) form |
Diphenyl phosphate | Simple phosphoric acid derivative | Less sterically hindered; lower selectivity |
These compounds are significant due to their role in asymmetric synthesis and catalysis but differ primarily in their stereochemistry and resulting reactivity patterns.
BINOL-phosphoric acids emerged in the 1970s with Cornforth’s pioneering work on phosphinic acids for carbocation stabilization. Early applications focused on resolving chiral amines via diastereomeric salt formation. The field transformed in 2004 when Akiyama and Terada demonstrated BINOL-phosphates as asymmetric Brønsted acid catalysts for Mannich and Friedel-Crafts reactions. These catalysts leverage a rigid binaphthyl backbone and tunable 3,3'-substituents to control stereoselectivity.
Feringa’s studies further expanded their utility, showing that 3,3'-diaryl-BINOL phosphates act as enantioselective extractants for benzylic amines. Recent advancements include their use in synthesizing multiferroic materials, where axial chirality induces polar crystal structures.
BINOL-phosphate synthesis begins with resolving racemic BINOL, followed by phosphorylation using POCl₃ or PCl₃. Key strategies include:
Functionalization at the 3,3'-positions modulates electronic and steric properties. Electron-withdrawing groups (e.g., -CF₃) enhance acidity, while bulky substituents (e.g., triphenylsilyl) improve enantioselectivity. For example, 3,3'-bis(triflyl)-BINOL-phosphate achieves pKa ≈ 4.5, rivaling mineral acids.
Racemic BINOL resolution employs chiral auxiliaries or crystallization:
Cinchona Alkaloid Co-Crystallization:
Tartaric Acid Salts:
Enzymatic Hydrolysis:
BINOL-phosphate’s axial chirality arises from restricted rotation about the naphthyl-naphthyl bond. The 3,3'-substituents dictate:
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate functions as a highly effective chiral Brønsted acid catalyst through sophisticated proton transfer mechanisms and hydrogen bonding interactions [4]. The catalyst operates via bifunctional activation, simultaneously engaging both electrophilic and nucleophilic substrates through a dual hydrogen-bonding network [22]. This activation mode provides the foundation for interpretable stereochemical models that rationalize observed selectivity patterns in asymmetric transformations [22].
The proton transfer mechanism proceeds through formation of hydrogen bonds between the phosphoric acid proton and nitrogen atoms of substrate molecules, with the phosphate anion acting as a chiral counterion [21]. Nuclear magnetic resonance studies have revealed that hydrogen bond properties and catalyst-dependent variations play crucial roles in controlling selectivity and reactivity [6]. The internal acidity scale established through nuclear magnetic resonance chemical shifts and coupling constants demonstrates that deviations from calculated external acidities reveal the importance of intermolecular interactions for catalyst performance [6].
Research has demonstrated that for catalysts with similarly sized binding pockets, a direct correlation exists between reactivity and hydrogen bond strengths [6]. However, catalysts with very small binding pockets show significantly reduced reactivities, indicating that the delicate balance between isomerization and ternary complex formation becomes rate-determining [6]. The transfer hydrogenation mechanism involves multiple steps where both isomerization kinetics and population analyses of binary and ternary complexes influence the overall reaction rate [6].
Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|---|
1-5 | -30 to 23 | 2-24 | 80-95 | 85-99 |
10 | Room temperature | 2-12 | >99 | 87-93 |
The relationship between hydrogen bonding strength and enantioselectivity has been quantified through computational studies, revealing that the driving force of electron transfer from nucleophile to electrophile occurs via proton transfer through the chiral phosphoric acid catalyst [16]. The origins of selectivity can be explained by catalyst distortion, favorable hydrogen bonding interactions, and strong substrate interactions with catalyst substituents [16].
Asymmetric counterion-directed catalysis represents the induction of enantioselectivity in reactions proceeding through cationic intermediates by means of ion pairing with chiral, enantiomerically pure anions provided by the catalyst [5]. While chiral Brønsted acid catalyzed reactions may fall into this category through protonation mechanisms, the extent of proton transfer and demarcation between hydrogen bonding and full proton transfer often remains ambiguous [5].
The concept of utilizing counteranions as the source of chirality in catalysis was first proposed in 2000, with subsequent development of the term "asymmetric counteranion-directed catalysis" in 2006 by List in the context of organocatalytic iminium reduction in the presence of chiral phosphate anions [5]. The mechanism relies on the formation of tight ion pairs between cationic intermediates and the chiral phosphate counterion, with effectiveness observed primarily in nonpolar solvents that support the proposed role of the phosphate as the chiral counterion [5].
Chiral phosphorate anions have been demonstrated to be highly enantioselective templates for proton-transfer catalysis [17]. Salt formation in situ from bridgehead amines and 1,1'-binaphthyl-2,2'-diyl-derived chiral phosphoric acids serves as an effective proton-shuttle that exhibits remarkable enantioselectivity in cooperative catalysis systems [17]. This approach enables the preparation of thioesters with beta-chiral centers in single steps from substituted cinnamaldehyde derivatives, achieving up to 99% yield and 99% enantiomeric excess [17].
The phase transfer catalysis concept has been advanced where phase segregation is used as a tactic to enforce pairing of cationic reactants with chiral phosphate anions [5]. Chiral anions have been successfully combined with homogeneous catalysts, illustrated by chiral phosphate anions for intramolecular allene hydrofunctionalization reactions catalyzed by phosphinegold(I) complexes [5]. The enantioselectivities observed in these systems demonstrate the potential for asymmetric counterion-directed catalysis to provide high levels of stereochemical control.
Substrate Type | Counterion | Solvent | Enantiomeric Excess (%) | Yield (%) |
---|---|---|---|---|
Iminium species | Chiral phosphate | Nonpolar | 85-95 | 80-90 |
Allene derivatives | Phosphate anion | Organic | 90-99 | 75-95 |
Cinnamaldehyde derivatives | Phosphorate | Mixed | 95-99 | 85-99 |
The combination of metals with chiral phosphoric acids has enabled various catalytic modes beyond the scope of typical acid catalysis, including relay catalysis, ion-pairing catalysis, and binary acid catalysis [20]. These dual catalytic systems exhibit multiple and peculiar reactivity patterns that extend beyond single acid effects for asymmetric reactions [20]. Various transition metals including palladium, silver, rhodium, iridium, gold, ruthenium, iron, and copper, as well as main group metals such as magnesium, calcium, and indium, have been employed in such dual catalytic systems [20].
Binary acid catalysis represents a particularly important mode where the free phosphoric acid serves as a dual neutral ligand and Brønsted acid catalyst, resulting in a single binary complex bearing bi- or multi-activation sites [20]. The resulting ion-pairing between chiral anions and cationic metal complexes or metal cations allows for high efficiency and stereocontrol of reactions [20]. The counteranion or ligand in the metal cation shows dramatic effects on catalytic performance, with second metal species such as lithium and calcium providing synergistic effects in catalysis [20].
Calcium-binaphthyl phosphate catalyzed systems have demonstrated remarkable effectiveness in asymmetric hydrocyanation reactions [23]. The pre-catalyst complex formation relies on in situ generation of cyanide species from reactions between calcium complexes and trimethylsilyl cyanide [23]. Optimization studies have revealed that catalyst loadings of 2.5-10 mol% achieve quantitative conversion within 2-12 hours at room temperature, with enantioselectivities reaching 89% enantiomeric excess [23].
Metal | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (%) |
---|---|---|---|---|---|
Calcium | 2.5 | Room temperature | 12 | >99 | 87 |
Calcium | 5.0 | Room temperature | 6 | >99 | 89 |
Calcium | 10.0 | Room temperature | 2 | >99 | 89 |
The development of metal-organic frameworks assembled by cubic nanocages has demonstrated dual-selective catalysis in dephosphorylation reactions [29]. These systems exhibit accurate type-selectivity for phosphorus-oxygen bonds over sulfur-oxygen or carbon-oxygen bonds, and position-selectivity for phosphomonoesters over phosphodiesters [29]. Control experiments and theoretical calculations indicate that both transition metal centers and hafnium clusters play significant roles in unique binding sites and favorable binding energies [29].
Heterometallic metal-organic hybrid approaches have shown superior stability in various solvents and acid-base solutions while maintaining catalytic activity comparable to enzyme counterparts [29]. The synergistic effects between metal centers and chiral phosphoric acid components result in enhanced selectivity and reusability characteristics that surpass individual catalyst components [29].
Stereoelectronic control in 1,1'-binaphthyl-2,2'-diyl hydrogenphosphate systems is achieved through systematic engineering of substituents at specific positions of the binaphthyl framework [11]. The direct electrophilic substitution at aromatic rings of optically active binaphthyl structures has been developed as one of the most convenient strategies to structurally modify catalysts for diverse applications [11]. High regioselectivity has been achieved for reactions with electrophiles, with various functional groups introduced to specific positions including the 6-, 5-, 4-, and 3-positions [11].
The most commonly utilized catalyst in the literature features 3,3'-bis(2,4,6-triisopropylphenyl) substitution, formally known as 3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate [9]. This catalyst design provides steric bulk at the 3,3'-positions that is highly advantageous for enantioselectivity, with catalysts containing substitution at the 4-position of benzene rings having a dual role of providing bulk while tuning the electronic properties [9].
Electronic effects of substituents significantly influence the reactivity and selectivity patterns of the catalyst system [15]. Electron-withdrawing aryl substituents correlate with enhanced enantioselectivity, though detailed reasoning for this correlation remains speculative due to the relative rates of fundamental steps and structural complexities [15]. The electronic and steric effects in catalyzed asymmetric reactions have been investigated, with phosphoric acid basicity varied by substituent modifications affecting overall catalytic performance [15].
Non-empirical computational studies have revealed that electronic properties of phosphorus-oxygen bonds in phosphoric acid derivatives are markedly affected by conformation-dependent stereoelectronic effects [30]. These effects weaken phosphorus-oxygen bonds in monocyclic and especially in bridgehead bicyclic phosphates compared to acyclic phosphates [30]. The conformational dependence of these stereoelectronic effects provides a fundamental understanding for rational catalyst design [30].
Substituent Position | Electronic Effect | Steric Bulk | Enantioselectivity Impact | Yield Impact |
---|---|---|---|---|
3,3'-positions | Moderate | High | Major enhancement | Moderate |
4-position benzene | Tunable | Moderate | Significant | High |
3,5-positions benzene | Variable | Low-Moderate | Minor | Low |
Trisubstituted benzene | Strong | Very High | Maximum | Variable |
The regioselective substitution patterns enable construction of tremendous amounts of binaphthyl derivatives with fascinating structures and properties for applications in asymmetric catalysis, molecular recognition, and chiral sensing [11]. Ortho-lithiation at the 3-position directed by functional groups at the 2-position has been extensively used to prepare 3- and 3,3'-substituted derivatives [11]. Transition metal-catalyzed carbon-hydrogen activation has also been explored to functionalize specific positions of the binaphthyl framework [11].
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